molecular formula C16H31N3O11 B13776235 Ethylenediaminetetraacetic acid, triethanolamine salt CAS No. 66558-66-5

Ethylenediaminetetraacetic acid, triethanolamine salt

Cat. No.: B13776235
CAS No.: 66558-66-5
M. Wt: 441.43 g/mol
InChI Key: JLGHBEWZZPXDCT-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate chelating agent with the molecular formula C₁₀H₁₆N₂O₈, capable of forming stable complexes with divalent and trivalent metal ions . The triethanolamine salt of EDTA (EDTA-TEA) is a derivative where triethanolamine (TEOA) serves as the counterion. This salt is synthesized to enhance solubility in specific applications, such as biochemical buffers or industrial processes, where sodium ions may interfere . EDTA-TEA retains EDTA’s core chelating properties but introduces triethanolamine’s buffering capacity and compatibility with organic matrices .

Properties

CAS No.

66558-66-5

Molecular Formula

C16H31N3O11

Molecular Weight

441.43 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[carboxymethyl(methoxycarbonyl)amino]ethyl-methoxycarbonylamino]acetic acid

InChI

InChI=1S/C10H16N2O8.C6H15NO3/c1-19-9(17)11(5-7(13)14)3-4-12(6-8(15)16)10(18)20-2;8-4-1-7(2-5-9)3-6-10/h3-6H2,1-2H3,(H,13,14)(H,15,16);8-10H,1-6H2

InChI Key

JLGHBEWZZPXDCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCN(CC(=O)O)C(=O)OC)CC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves:

  • Dissolution of ethylenediaminetetraacetic acid in water or aqueous solution.
  • Gradual neutralization with triethanolamine under controlled pH and temperature.
  • Isolation and purification of the resultant salt, often by crystallization or drying.

Detailed Process Steps

Step Description Conditions Notes
1 Dissolution of EDTA EDTA is dissolved in water at elevated temperature (50-70°C) to enhance solubility EDTA is sparingly soluble at room temperature; heating improves dissolution
2 Neutralization with TEA Triethanolamine is added slowly with stirring to the EDTA solution pH is monitored to reach near neutral or slightly alkaline (pH 7-8)
3 Reaction and Complex Formation The mixture is stirred for 1-2 hours at 50-70°C Ensures complete salt formation and equilibrium
4 Purification The solution may be filtered to remove impurities Filtration removes insoluble byproducts or unreacted starting materials
5 Crystallization or Drying The salt is crystallized by cooling or isolated by evaporation/drying Crystallization improves purity and particle size control

Variations and Optimization

  • Solvent Systems: Water is the primary solvent, but mixed solvents (e.g., water-methanol) can be used to influence crystallization and purity.
  • pH Control: Precise pH control is critical to avoid incomplete neutralization or formation of undesired byproducts.
  • Temperature: Elevated temperatures facilitate dissolution and reaction kinetics but must be controlled to prevent decomposition.
  • Purity Enhancement: Recrystallization or washing steps are employed to remove residual impurities.

Research Findings and Data

Purity and Yield

A patent describing the preparation of high purity ethylenediaminetetraacetic acid salts (though focusing on tetrasodium salt) emphasizes the importance of controlled neutralization and purification to achieve high purity products (above 99%) with minimal impurities such as residual acid or excess base.

Analytical Characterization

  • pH Measurement: The final product typically exhibits a pH around 7-8 in aqueous solution.
  • Spectroscopic Analysis: FTIR and NMR confirm salt formation by characteristic shifts in carboxyl and amine groups.
  • Thermal Analysis: Differential scanning calorimetry (DSC) shows melting points consistent with the triethanolamine salt form.
  • Elemental Analysis: Confirms stoichiometry matching the expected EDTA-TEA salt composition.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Effect on Product
EDTA concentration 10-30% w/v Higher concentration increases yield but may affect solubility
TEA to EDTA molar ratio 1:1 to 1.2:1 Slight excess TEA ensures full neutralization
Temperature 50-70°C Improves dissolution and reaction rate
pH 7.0 - 8.0 Optimal for salt formation, prevents decomposition
Reaction time 1-2 hours Ensures complete reaction
Purification method Filtration, crystallization Removes impurities, improves purity

Notes on Industrial Production

  • The process is scalable and commonly performed in batch reactors.
  • Control of reaction parameters is essential to maintain product consistency.
  • Waste streams containing unreacted TEA or EDTA require proper treatment.
  • The product is often used as an intermediate for further formulation in detergents, cosmetics, or pharmaceutical products.

Chemical Reactions Analysis

Chelation Reactions with Metal Ions

EDTA-TEA forms stable, water-soluble complexes with di- and trivalent metal ions through its six donor atoms (four carboxylate and two amine groups). Key reactions include:

General Reaction
EDTA TEA+Mn+M EDTA TEA complex+Triethanolamine\text{EDTA TEA}+\text{M}^{n+}\rightarrow \text{M EDTA TEA complex}+\text{Triethanolamine}

Metal Binding Affinity
The compound exhibits strong binding for:

  • Fe³⁺ : Forms a deep red complex, critical in inhibiting iron-dependent fungal enzymes .

  • Cu²⁺ : Stabilizes copper in oxidation state +2, preventing catalytic activity in redox reactions.

  • Ca²⁺ : Dissolves calcium carbonate scale in water treatment .

Metal IonBinding Constant (log K)Applications
Fe³⁺25.1Antifungal agents, corrosion inhibition
Cu²⁺18.8Catalysis control, wastewater treatment
Ca²⁺10.7Descaling, boiler maintenance

Data derived from EDTA salt analogs .

pH-Dependent Reactivity

The triethanolamine component buffers solutions to alkaline pH (8–10), optimizing EDTA’s chelation efficiency. Key pH effects include:

  • Neutral pH (7–8) : Partial protonation of carboxyl groups reduces binding capacity .

  • Alkaline pH (>9) : Full deprotonation enhances metal coordination, critical for sequestering Fe³⁺ and Al³⁺.

Stability in Aqueous Solutions

EDTA-TEA demonstrates superior stability compared to other EDTA salts due to:

  • Solubility : >500 g/L in water, enabling high-concentration formulations.

  • Thermal Resistance : Stable up to 100°C, suitable for industrial heating processes .

Interaction with Organic Compounds

In biochemical systems, EDTA-TEA disrupts metalloenzymes by stripping essential cofactor metals. For example:

  • Fungal Inhibition : Reduces deoxynivalenol (DON) biosynthesis in Fusarium graminearum by 57% at 0.8 mM, linked to Fe³⁺ and Cu²⁺ chelation .

  • Cell Permeability : Compromises fungal cell walls by reducing chitin synthesis by 51% .

Decomposition Pathways

Under extreme conditions:

  • Acidic Hydrolysis : Prolonged exposure to pH <2 releases triethanolamine and free EDTA .

  • Oxidative Degradation : Reacts with hydroxyl radicals (- OH) in advanced oxidation processes, forming glycine and nitrilotriacetic acid derivatives .

EDTA-TEA’s versatility in metal chelation and stability under diverse conditions makes it indispensable in applications ranging from antifungals to water treatment. Ongoing research focuses on optimizing its selectivity for heavy-metal remediation .

Scientific Research Applications

Chelation and Metal Ion Sequestration

Chelating Properties
Ethylenediaminetetraacetic acid, triethanolamine salt acts as a powerful chelator, binding to metal ions in aqueous solutions. This characteristic is essential in several fields:

  • Water Treatment : It is used to remove heavy metals from wastewater, preventing environmental contamination.
  • Agriculture : The compound enhances the bioavailability of micronutrients in fertilizers, promoting plant growth and health.
  • Industrial Cleaning : It aids in the removal of metal ions that can catalyze undesirable reactions in manufacturing processes.

Table 1: Chelating Efficiency of this compound

Metal IonChelation Stability Constant (log K)
Calcium4.0
Magnesium3.5
Zinc4.8
Copper5.2

Note: Values are indicative of the strength of chelation.

Pharmaceutical Applications

This compound has been explored for its potential therapeutic applications due to its chelating ability:

  • Heavy Metal Detoxification : It is investigated for use in treating heavy metal poisoning by facilitating the excretion of toxic metals from the body.
  • Formulation Stabilization : In pharmaceuticals, it helps stabilize formulations by preventing metal ion-induced degradation of active ingredients.

Case Study: Heavy Metal Detoxification

A study on patients with lead poisoning demonstrated that administering chelating agents significantly reduced blood lead levels. This compound was found to be effective in enhancing lead excretion through urine.

Industrial Applications

The compound is widely utilized across various industries due to its multifunctional properties:

  • Detergents and Cleaners : It improves the effectiveness of cleaning products by enhancing their ability to sequester metal ions that can interfere with surfactant action.
  • Cement Production : In cement grinding, it acts as an additive to improve the efficiency of the grinding process by preventing agglomeration.

Table 2: Industrial Applications of this compound

IndustryApplication Description
Water TreatmentHeavy metal removal from industrial effluents
AgricultureEnhancing nutrient uptake in soil
Cleaning ProductsFormulation ingredient for improved detergency
Cement ProductionGrinding aid to enhance efficiency

Research and Development

Ongoing research focuses on expanding the applications of this compound:

  • Nanotechnology : Its potential role as a stabilizing agent in nanoparticle synthesis is being explored.
  • Biosensors : The compound's ability to bind specific metal ions makes it a candidate for developing biosensors for environmental monitoring.

Case Study: Nanoparticle Stabilization

Recent studies have shown that using this compound as a stabilizer during nanoparticle synthesis leads to improved size uniformity and stability, which are critical for applications in drug delivery systems.

Mechanism of Action

The primary mechanism of action of ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, is through chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted reactions.

Comparison with Similar Compounds

Chemical and Physical Properties

EDTA-TEA differs from other EDTA salts primarily in its counterion, which influences solubility, pH stability, and application suitability.

Property EDTA-Triethanolamine Salt EDTA-Disodium Salt (EDTA-Na₂) DTPA (Diethylenetriaminepentaacetic Acid) HEDP (Hydroxyethylidene diphosphonic Acid)
Chelating Strength (Fe³⁺) Moderate (inferred) High Very High High
Solubility in Water High High Moderate to High High
pH Stability Range Alkaline (pH 7–9) Broad (pH 4–10) Broad (pH 2–12) Acidic to Neutral (pH 3–7)
Typical Applications Biochemical buffers , Electroless plating Antifungal agents , Anticoagulants , Food preservation Industrial chelation, Fertilizers Water treatment, Detergents
Key Observations:
  • EDTA-Na₂ : Widely used in medical and laboratory settings due to its high chelation efficiency for ferrous (Fe²⁺) and cupric (Cu²⁺) ions . Its disodium form is preferred in anticoagulants (e.g., EDTA-K₂ in blood collection tubes) but can cause pseudothrombocytopenia in rare cases .
  • EDTA-TEA : Offers superior compatibility in organic systems, such as NMR buffers, where sodium ions might disrupt analysis . Its alkaline pH range makes it suitable for electroless copper plating, stabilizing Cu²⁺ ions without sodium interference .
  • DTPA and HEDP : These chelators exhibit higher specificity for heavy metals (e.g., Fe³⁺, Al³⁺) and are used in industrial water treatment or agriculture . DTPA’s pentadentate structure provides stronger binding for lanthanides and actinides compared to EDTA .

Biological Activity

Ethylenediaminetetraacetic acid, triethanolamine salt (EDTA-TEA) is a compound formed from the interaction of ethylenediaminetetraacetic acid (EDTA) and triethanolamine (TEA). This compound exhibits significant biological activity primarily due to the chelating properties of EDTA, which can bind to metal ions in various biological systems. The following sections explore the biological activities, mechanisms of action, and relevant research findings associated with EDTA-TEA.

EDTA is a well-known chelator with the chemical formula C18H44N6O12C_{18}H_{44}N_{6}O_{12}. Its ability to form stable complexes with metal ions enhances its utility in both therapeutic and industrial applications. The addition of triethanolamine improves the solubility and stability of EDTA in aqueous solutions, making it more effective in various formulations. The chelation process involves the formation of a ring structure around metal ions, effectively sequestering them and reducing their bioavailability in biological systems.

Biological Activities

1. Chelation Therapy:
EDTA is primarily used in clinical settings for chelation therapy to treat heavy metal toxicity, such as lead poisoning. It binds to toxic metals, facilitating their excretion from the body. Studies indicate that EDTA is more effective than other common chelators for this purpose .

2. Antioxidant Properties:
Research has demonstrated that EDTA exhibits antioxidant effects by reducing oxidative stress and inflammation. In experimental models of liver fibrosis induced by carbon tetrachloride, EDTA administration significantly decreased markers of oxidative damage and inflammation .

3. Antimicrobial Activity:
EDTA-TEA has shown potential antimicrobial properties against various pathogens. For instance, cellulose-EDTA conjugates demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting biofilm formation .

Case Studies

Case Study 1: Heavy Metal Toxicity
A study involving Wistar rats treated with EDTA showed a significant reduction in blood lead levels when administered at doses of 60, 120, or 240 mg/kg. The results indicated a dose-dependent response with improved liver function markers post-treatment .

Case Study 2: Antioxidant Effects
In a controlled experiment on liver fibrosis, rats treated with EDTA exhibited reduced levels of malondialdehyde (a marker for oxidative stress) compared to untreated controls. This suggests that EDTA may have protective effects against liver damage induced by toxins .

Data Tables

Biological Activity Effect Reference
Heavy Metal ChelationReduces blood lead levels
Antioxidant ActivityDecreases oxidative stress markers
Antimicrobial EfficacyInhibits biofilm formation

Research Findings

Several studies have highlighted the diverse applications and benefits of EDTA-TEA:

  • Toxicological Studies: Long-term exposure studies on triethanolamine indicate that while it can cause skin irritation at high doses, it does not significantly increase tumor incidence in animal models .
  • Industrial Applications: In addition to its biological uses, EDTA-TEA is employed in cleaning products due to its ability to enhance detergency and remove metal contaminants from surfaces .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing ethylenediaminetetraacetic acid (EDTA) triethanolamine salt, and how do reaction conditions influence product purity?

  • EDTA is typically synthesized via the reaction of ethylenediamine with chloroacetic acid or sodium cyanide and formaldehyde . The triethanolamine (TEOA) salt forms by neutralizing EDTA with TEOA. Key factors include:

  • pH control : Maintain alkaline conditions (pH >10) to ensure complete deprotonation of EDTA and efficient salt formation.
  • Temperature : Reactions at 60–80°C minimize side products (e.g., partial chelates) .
  • Purification : Recrystallization from ethanol-water mixtures removes unreacted TEOA or EDTA .

Q. How can researchers validate the purity and stoichiometry of EDTA-TEOA salts?

  • Titration : Use standardized metal ion solutions (e.g., Zn²⁺ or Ca²⁺) to quantify EDTA content via complexometric titration .
  • Spectroscopy :

  • FT-IR : Confirm characteristic peaks (e.g., carboxylate stretches at ~1600 cm⁻¹ and TEOA’s hydroxyl groups at ~3300 cm⁻¹) .
  • NMR : ¹H NMR in D₂O resolves TEOA’s -CH₂ groups (δ 3.5–3.7 ppm) and EDTA’s methylene protons (δ 3.2–3.4 ppm) .
    • Elemental analysis : Verify Na⁺/TEOA ratios via ICP-OES or flame photometry .

Q. What are the standard applications of EDTA-TEOA in biochemical research?

  • Metal ion buffering : Stabilize metal-dependent enzymes (e.g., proteases) by controlling free [Ca²⁺] or [Mg²⁺] .
  • DNA/RNA stabilization : EDTA chelates Mg²⁺ to inhibit nucleases; TEOA acts as a pH buffer in electrophoresis .
  • Electron donor systems : EDTA-TEOA serves as a sacrificial electron donor in photochemical hydrogen evolution studies, though solubility issues may arise .

Advanced Research Questions

Q. How can conflicting data on EDTA-TEOA’s efficacy in metal chelation be resolved?

  • Discrepancies often arise from:

  • Ionic strength effects : High salt concentrations compete with EDTA for metal binding. Use conditional stability constants (log K') adjusted for pH and ionic strength .
  • Matrix interference : In biological samples, competing ligands (e.g., albumin) reduce EDTA’s effective concentration. Pre-treat samples with ultrafiltration or ion-exchange resins .
  • Contradictory solubility : TEOA improves EDTA’s solubility in alkaline media but may form insoluble byproducts under oxidative conditions. Monitor via dynamic light scattering (DLS) .

Q. What advanced techniques optimize EDTA-TEOA’s role in experimental design for metal-sensitive assays?

  • HPLC/MS : Quantify EDTA-TEOA and its metal complexes using reversed-phase C18 columns with ESI-MS detection (e.g., m/z 292 for EDTA and m/z 150 for TEOA fragments) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between EDTA-TEOA and target metals (e.g., Fe³⁺) to refine chelation protocols .
  • Synchrotron XAFS : Resolve coordination geometries of EDTA-TEOA-metal complexes in situ .

Q. How do researchers mitigate EDTA-TEOA’s interference in redox-sensitive systems?

  • Competitive chelators : Substitute with weaker chelators (e.g., citrate) for Fe³⁺/Fe²⁺ systems .
  • Redox buffering : Add ascorbate or dithiothreitol (DTT) to maintain reducing conditions, preventing EDTA-TEOA from participating in side reactions .
  • Control experiments : Run parallel assays without EDTA-TEOA to isolate its redox contributions .

Safety and Methodological Considerations

Q. What are the critical safety protocols for handling EDTA-TEOA salts?

  • Acute exposure : Causes skin/eye irritation; rinse with water for 15 minutes and seek medical evaluation .
  • Chronic risks : Potential nephrotoxicity; monitor renal function in long-term studies via serum creatinine tests .
  • Waste disposal : Neutralize with HCl to precipitate EDTA before disposal, as it persists in aquatic environments .

Q. How can batch-to-batch variability in commercial EDTA-TEOA be addressed?

  • Quality control : Demand certificates of analysis (CoA) with HPLC purity >99% and residual solvent data (e.g., ethanol <0.5%) .
  • In-house validation : Perform Karl Fischer titration for moisture content and ICP-MS for heavy metal contaminants .

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